molecular formula C52H70N2O10 B1247166 Stachybocin A

Stachybocin A

Cat. No.: B1247166
M. Wt: 883.1 g/mol
InChI Key: OWEVPGFDPBONOA-JGNXWTFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stachybocin A is a natural product found in Stachybotrys with data available.

Scientific Research Applications

Anti-HIV Activity

Stachybocin A, identified in the sponge-derived fungus Stachybotrys chartarum MXH-X73, has demonstrated potential in anti-HIV activity. It was found to inhibit HIV-1 replication by targeting reverse transcriptase. This compound effectively blocked both NNRTIs-resistant strains and wild-type HIV-1, showcasing its potential as an anti-HIV agent (Ma et al., 2013).

Antibacterial Properties

Phenylspirodrimanes, including this compound, isolated from marine-derived fungus Stachybotrys sp. SCSIO 40434, have shown moderate antibacterial activities. This compound exhibited effectiveness against various bacterial strains, including Micrococcus luteus, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA). These findings highlight this compound's potential as an antibacterial compound (Mou et al., 2021).

Cancer Cell Cytotoxicity

Studies on compounds from the sponge-associated fungus Stachybotrys chartarum MUT 3308, including this compound, revealed their cytotoxicity against aggressive cancer cell lines. This suggests the potential application of this compound in cancer treatment, particularly given its effectiveness against resistant human cancer cell lines (Dayras et al., 2023).

Properties

Molecular Formula

C52H70N2O10

Molecular Weight

883.1 g/mol

IUPAC Name

(2S)-2,6-bis[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]hexanoic acid

InChI

InChI=1S/C52H70N2O10/c1-27-12-14-38-47(3,4)40(57)16-18-49(38,7)51(27)23-31-36(55)21-29-33(42(31)63-51)25-53(44(29)59)20-10-9-11-35(46(61)62)54-26-34-30(45(54)60)22-37(56)32-24-52(64-43(32)34)28(2)13-15-39-48(5,6)41(58)17-19-50(39,52)8/h21-22,27-28,35,38-41,55-58H,9-20,23-26H2,1-8H3,(H,61,62)/t27-,28-,35+,38?,39?,40-,41-,49+,50+,51-,52-/m1/s1

InChI Key

OWEVPGFDPBONOA-JGNXWTFTSA-N

Isomeric SMILES

C[C@@H]1CCC2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)CCCC[C@@H](C(=O)O)N6CC7=C8C(=C(C=C7C6=O)O)C[C@@]9(O8)[C@@H](CCC1[C@@]9(CC[C@H](C1(C)C)O)C)C)O)(CC[C@H](C2(C)C)O)C

Canonical SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)CCCCC(C(=O)O)N6CC7=C8C(=C(C=C7C6=O)O)CC9(O8)C(CCC1C9(CCC(C1(C)C)O)C)C)O)C)O)(C)C

Synonyms

stachybocin A
STB A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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